4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid
Overview
Description
. This compound is characterized by a five-membered pyrazole ring substituted with a bromine atom at the 4-position, an isobutyl group at the 3-position, and a carboxylic acid group at the 5-position.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding . The bromine atom in the compound may also participate in halogen bonding, contributing to its interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical reactions, including suzuki–miyaura cross-coupling reactions and free radical reactions .
Pharmacokinetics
The bromine atom in the compound may influence its lipophilicity, which could affect its absorption and distribution .
Result of Action
It is reported that 4-bromopyrazole can inhibit the oxidation of certain carcinogens , suggesting that it may have potential anticancer effects.
Action Environment
The action of 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions of pyrazole molecules, influencing their aggregation . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-3-chloropyridine with 2-bromo-3-nitrobenzoic acid, followed by hydrogenation to yield the target compound . Another method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using cost-effective and efficient catalytic processes. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplified reaction workup .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various nucleophiles. Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrazole-5-carboxylic acid
- 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group at the 3-position enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development.
Properties
IUPAC Name |
4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXAFJVHUHMBSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199218 | |
Record name | 4-Bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222729-57-9 | |
Record name | 4-Bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222729-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801199218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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